molecular formula C18H18N2 B12623027 1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole CAS No. 920983-01-3

1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole

Cat. No.: B12623027
CAS No.: 920983-01-3
M. Wt: 262.3 g/mol
InChI Key: AFIGDTTWWOTQHR-UHFFFAOYSA-N
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Description

1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

The synthesis of 1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methylbenzaldehyde with methylamine and glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole has found applications in various scientific research fields:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis and material science applications.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Methyl-2,5-bis(2-methylphenyl)-1H-imidazole can be compared with other imidazole derivatives, such as:

    1-Methyl-2,4-bis(2-methylphenyl)-1H-imidazole: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

    1-Methyl-2,5-bis(4-methylphenyl)-1H-imidazole: Substitution at different positions on the phenyl rings, affecting its chemical and biological properties.

    1-Methyl-2,5-bis(2-chlorophenyl)-1H-imidazole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

920983-01-3

Molecular Formula

C18H18N2

Molecular Weight

262.3 g/mol

IUPAC Name

1-methyl-2,5-bis(2-methylphenyl)imidazole

InChI

InChI=1S/C18H18N2/c1-13-8-4-6-10-15(13)17-12-19-18(20(17)3)16-11-7-5-9-14(16)2/h4-12H,1-3H3

InChI Key

AFIGDTTWWOTQHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CN=C(N2C)C3=CC=CC=C3C

Origin of Product

United States

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